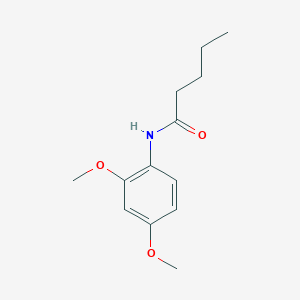

N-(2,4-dimethoxyphenyl)pentanamide

説明

N-(2,4-Dimethoxyphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted with a 2,4-dimethoxyphenyl group. For instance, compounds like N-(4-methoxyphenyl)pentanamide () and dichlorophenoxy-substituted pentanamides () share core similarities, enabling comparative analysis of substituent effects on bioactivity and drug-likeness.

特性

分子式 |

C13H19NO3 |

|---|---|

分子量 |

237.29 g/mol |

IUPAC名 |

N-(2,4-dimethoxyphenyl)pentanamide |

InChI |

InChI=1S/C13H19NO3/c1-4-5-6-13(15)14-11-8-7-10(16-2)9-12(11)17-3/h7-9H,4-6H2,1-3H3,(H,14,15) |

InChIキー |

MCYDMPLTJNFJCF-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)OC)OC |

正規SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)OC)OC |

製品の起源 |

United States |

類似化合物との比較

N-(4-Methoxyphenyl)Pentanamide

Structural Differences :

Drug-Likeness :

Dichlorophenoxy-Substituted Pentanamides

Examples :

- N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)pentanamide (6d): Synthesized via coupling of 2-(2,4-dichlorophenoxy)pentanoic acid with piperazine amine (15% yield). Exhibits a molecular weight of 395.1 g/mol and Rf = 0.72 (Hexane:EtOAc) .

- 5-(4-(2,4-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7w) : Demonstrates dopamine D3 receptor selectivity (22% yield; m/z 503) .

Activity Comparison :

- Dichlorophenoxy derivatives target diverse pathways (e.g., dopamine receptors, pseudomonal enzymes) compared to the anthelmintic focus of methoxyphenyl analogs.

α-Ketoamide Derivatives (e.g., Compound 50)

Example : N-(2,4-Dichlorophenethyl)-2-oxo-5-phenylpentanamide (50) :

- Features an α-ketoamide group and dichlorophenethyl chain.

- Synthesized via EDC/HOBt coupling (8% yield) with inhibitory activity against phospholipase A.

- Higher molecular weight (330.1256 g/mol) and hydrophobicity compared to methoxyphenyl pentanamides.

Tabulated Comparison of Key Analogs

*Estimated based on structural similarity.

Substituent Effects on Pharmacokinetics and Activity

- Methoxy Groups :

- Halogenated Substituents: Dichlorophenoxy groups () enhance target affinity but increase molecular weight and logP, reducing compliance with drug-likeness rules.

- Heterocyclic Additions :

- Diazepane or thiophenyl rings () introduce selectivity for CNS targets but compromise oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。